molecular formula C12H17NO3 B13633723 1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid

1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B13633723
M. Wt: 223.27 g/mol
InChI Key: DKECWSZPVDOZTF-UHFFFAOYSA-N
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Description

1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a carboxylic acid group and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid typically involves the reaction of 5-methylfurfural with piperidine-4-carboxylic acid. The process may include steps such as:

    Condensation Reaction: 5-methylfurfural reacts with piperidine-4-carboxylic acid in the presence of a suitable catalyst.

    Hydrogenation: The intermediate product undergoes hydrogenation to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its derivatives.

    Furan Derivatives: Compounds like 5-methylfurfural and its derivatives.

Uniqueness

1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid is unique due to its specific combination of a piperidine ring and a methylfuran moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C12H17NO3/c1-9-2-3-11(16-9)8-13-6-4-10(5-7-13)12(14)15/h2-3,10H,4-8H2,1H3,(H,14,15)

InChI Key

DKECWSZPVDOZTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)C(=O)O

Origin of Product

United States

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